Ethyl 2-(ethoxycarbonothioylthio)acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

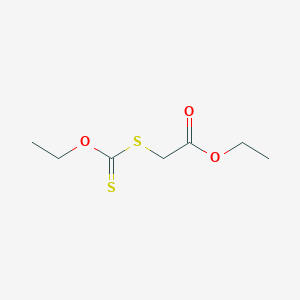

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-ethoxycarbothioylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRYBQILCOFTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(=S)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466141 | |

| Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-34-0 | |

| Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Dithiocarbonates and Xanthates in Controlled Polymerization

Dithiocarbonates, and more specifically xanthates (which are O-esters of dithiocarbonic acid), are a class of organic compounds that are instrumental in a powerful method of controlled radical polymerization known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org The RAFT process is a versatile technique that allows for the synthesis of polymers with complex architectures and functionalities. The general structure of a RAFT agent, Z-C(=S)S-R, is key to its function. The 'Z' group influences the reactivity of the C=S double bond towards radical addition, while the 'R' group is a homolytic leaving group that initiates polymerization.

Xanthates, where the 'Z' group is an alkoxy or aryloxy group (-OR'), are particularly effective in controlling the polymerization of a specific class of monomers. acs.org This has led to the development of a specialized branch of RAFT polymerization termed Macromolecular Design via Interchange of Xanthates (MADIX). acs.org The MADIX process, utilizing xanthate chain transfer agents, has proven to be a robust method for producing well-defined polymers from a variety of monomer families. researchgate.net

Significance of Ethyl 2 Ethoxycarbonothioylthio Acetate in Polymer Science and Engineering

Ethyl 2-(ethoxycarbonothioylthio)acetate, with its characteristic O-ethyl group as the 'Z' functionality, is a prominent example of a xanthate RAFT agent. Its significance in polymer science and engineering stems from its effectiveness in controlling the polymerization of so-called "less-activated" monomers. These are monomers, such as vinyl acetate (B1210297), that are notoriously difficult to polymerize in a controlled manner using other RAFT agents like dithioesters or trithiocarbonates. nih.gov

The ability to control the polymerization of vinyl acetate is of immense industrial importance, as it opens the door to the synthesis of well-defined poly(vinyl acetate) and its derivative, poly(vinyl alcohol). These polymers have a vast array of applications, from adhesives and coatings to biomedical materials. The use of this compound and similar xanthates allows for the creation of block copolymers and other complex architectures incorporating these valuable monomer units.

The effectiveness of a RAFT agent is quantified by its chain transfer constant (Ctr). For the polymerization of styrene, O-ethyl xanthates have been shown to have lower chain transfer constants compared to other RAFT agents, which initially led to them being considered less effective for more activated monomers. uq.edu.au However, for less activated monomers, this moderate reactivity is advantageous, leading to better control over the polymerization.

Below is an interactive data table summarizing the general properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H12O3S2 |

| Molecular Weight | 208.3 g/mol |

| Appearance | Typically a liquid |

| Class | Dithiocarbonate (Xanthate) |

| Primary Application | RAFT/MADIX Chain Transfer Agent |

Historical Perspectives on the Development and Application of Ethyl 2 Ethoxycarbonothioylthio Acetate As a Chain Transfer Agent

The development of RAFT polymerization was a landmark achievement in polymer chemistry, first reported by the CSIRO group in Australia in 1998. rsc.org This initial work focused on dithioesters and other related compounds. Independently, the concept of using xanthates for controlling radical polymerization was developed and termed MADIX by Rhodia in collaboration with the group of Samir Zard. acs.org

The use of xanthates, including O-ethyl derivatives like Ethyl 2-(ethoxycarbonothioylthio)acetate, was driven by several practical advantages. Potassium and sodium O-ethyl xanthate salts, the precursors for many organic xanthates, are inexpensive and readily available commodity chemicals. acs.org This makes the synthesis of xanthate RAFT agents more cost-effective compared to other classes of RAFT agents.

Initially, O-ethyl xanthates were considered "poor" RAFT agents for controlling the polymerization of more activated monomers like styrenes and acrylates due to their lower chain transfer constants, which resulted in polymers with broader molecular weight distributions. uq.edu.au However, their unique ability to effectively control the polymerization of less activated monomers, such as vinyl esters, was soon recognized as a significant advantage, carving out a crucial niche for this class of chain transfer agents. acs.org This discovery was pivotal for the synthesis of well-defined polymers from these challenging monomers.

Emerging Research Frontiers for Ethyl 2 Ethoxycarbonothioylthio Acetate

Established Synthetic Routes for this compound

The preparation of this compound is most commonly achieved through a nucleophilic substitution reaction. Additionally, radical addition reactions analogous to the Giese reaction provide a pathway to related structures.

Reaction of Potassium Ethyl Xanthogenate with Bromoacetic Acid Derivatives

The most direct and widely employed method for synthesizing this compound involves the reaction of potassium ethyl xanthogenate (also known as potassium O-ethyl dithiocarbonate) with an ethyl bromoacetate (B1195939) derivative. taylorandfrancis.com This is a classic Sₙ2 nucleophilic substitution reaction where the xanthate anion acts as the nucleophile, displacing the bromide ion from the bromoacetate. scribd.com

The synthesis of the potassium ethyl xanthogenate precursor is itself a straightforward process, typically involving the reaction of an alkoxide (generated in situ from potassium hydroxide (B78521) and ethanol) with carbon disulfide. wikipedia.org

Formation of the Xanthate Salt : CH₃CH₂OH + CS₂ + KOH → CH₃CH₂OCS₂K + H₂O

Nucleophilic Substitution : CH₃CH₂OCS₂K + BrCH₂COOCH₂CH₃ → CH₃CH₂OCS₂CH₂COOCH₂CH₃ + KBr

This reaction is typically carried out in a polar solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), at room temperature. taylorandfrancis.com The reaction proceeds to give the target xanthate ester in good yield. A similar procedure, reacting potassium O-ethyl dithiocarbonate with 2-bromoacetic acid in THF, yields the corresponding carboxylic acid, 2-[(ethoxycarbonothioyl)sulfanyl]acetic acid. This acid can then be esterified to produce the final ethyl ester product. taylorandfrancis.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Potassium Ethyl Xanthogenate | Ethyl Bromoacetate | This compound | Sₙ2 Nucleophilic Substitution |

| Potassium Ethyl Xanthogenate | Bromoacetic Acid | 2-(ethoxycarbonothioylthio)acetic acid | Sₙ2 Nucleophilic Substitution |

Giese Reaction in the Synthesis of Related Compounds

The Giese reaction is a powerful method for forming carbon-carbon bonds via the intermolecular addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). chimia.ch While not a direct synthesis for the parent compound, processes analogous to the Giese reaction are central to the chemistry of xanthates and are used to synthesize related structures.

Xanthate chemistry provides a versatile platform for generating radicals for addition reactions. nih.gov In a typical sequence, a radical initiator is used to generate a radical from a xanthate precursor. This radical then adds to an alkene. This methodology, known as the degenerative addition-transfer of xanthates, allows for intermolecular radical additions even to unactivated alkenes under mild conditions. researchgate.net A procedure involving the radical addition of an O-alkyl xanthate to a substituted alkene, followed by thermolysis, has been developed to create a variety of functional γ-thiolactones. nih.gov This process highlights the utility of xanthate-mediated radical additions, a concept at the core of the Giese reaction, to build complex molecular frameworks. nih.govresearchgate.net

Synthesis of Structurally Related Dithiocarbonates and Xanthates

The fundamental reaction principles used to synthesize this compound are broadly applicable to a range of structurally similar molecules.

O-ethyl-S-phenyl carbonodithioate Synthesis

The synthesis of S-aryl xanthates, such as O-ethyl-S-phenyl carbonodithioate, requires the formation of a bond between the sulfur of the xanthate and an aromatic ring. Several methods have been developed to achieve this.

One classic approach is the Leuckart thiophenol synthesis, where a diazonium salt is reacted with potassium ethylxanthate. acs.org This reaction has been shown to produce aryl ethylxanthates as primary products. acs.org

More modern methods provide milder and more efficient routes. These include visible-light-driven S-arylation of potassium O-alkyl xanthates with aryl halides or the coupling of xanthate salts with diaryliodonium salts, which enables access to a variety of substituted S-aryl xanthates. organic-chemistry.orgmdpi.com

| Reactant 1 | Reactant 2 | Product | Method |

| Benzenediazonium chloride | Potassium Ethyl Xanthogenate | O-ethyl-S-phenyl carbonodithioate | Leuckart Reaction |

| Diphenyliodonium salt | Potassium Ethyl Xanthogenate | O-ethyl-S-phenyl carbonodithioate | Coupling Reaction |

Ethyl 2-(ethoxycarbonothioylthio)propanoate Synthesis

This analogue is synthesized using a nucleophilic substitution reaction directly parallel to that of the parent compound. The synthesis involves the reaction of potassium ethyl xanthogenate with ethyl 2-bromopropanoate. researchgate.net The propanoate derivative introduces a methyl group on the carbon adjacent to the sulfur atom, but the underlying synthetic chemistry remains the same. This method is used to produce various xanthates that serve as Reversible Addition-Fragmentation chain Transfer (RAFT) agents for polymerization. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Potassium Ethyl Xanthogenate | Ethyl 2-bromopropanoate | Ethyl 2-(ethoxycarbonothioylthio)propanoate | Sₙ2 Nucleophilic Substitution |

Mthis compound Synthesis

The synthesis of the methyl ester analogue, Mthis compound, follows the same established Sₙ2 pathway. In this case, potassium ethyl xanthogenate is reacted with methyl bromoacetate. The resulting product is structurally very similar to the ethyl ester, differing only by the alcohol group of the ester. This compound has been investigated for its use in reversible addition-fragmentation chain transfer (RAFT) polymerization.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Potassium Ethyl Xanthogenate | Methyl Bromoacetate | Mthis compound | Sₙ2 Nucleophilic Substitution |

Alkyne-terminated Xanthate RAFT Agents

The creation of alkyne-terminated xanthate RAFT agents is a strategic process designed to introduce a versatile functional group for subsequent "click" chemistry reactions. rsc.orgresearchgate.net A common and effective synthesis strategy involves a two-step procedure. researchgate.net

The first step is the synthesis of an alkyne-terminated bromide. researchgate.net This is typically achieved through the reaction of propargyl alcohol with a suitable acyl chloride, such as 2-bromopropionyl chloride. researchgate.net This reaction establishes the core structure of the RAFT agent's leaving group, embedding the alkyne functionality.

Purification and Characterization Techniques for Synthesized Compounds

Following synthesis, a rigorous process of purification and characterization is essential to ensure the identity and purity of the target compound.

Chromatographic Purification Methods (e.g., Column Chromatography on Silica (B1680970), Basic Alumina)

Column chromatography is a fundamental technique for the purification of synthesized xanthates. The crude product mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. rsc.orgtci-thaijo.orgimpactfactor.org

A solvent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is then passed through the column. rsc.orgnih.gov By gradually increasing the polarity of the eluent, the different components of the mixture are separated based on their affinity for the stationary phase. The desired fractions containing the purified compound are collected, and the solvent is evaporated to yield the final product. nih.gov Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure compound. impactfactor.org

Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of synthesized compounds like this compound and its analogues. rsc.orgresearchgate.net

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms in the molecule. For a typical alkyne-terminated xanthate, distinct signals would be expected for the protons of the ethyl groups, the methylene (B1212753) group adjacent to the sulfur, the methine proton, and the terminal alkyne proton.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. docbrown.info Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org Key signals would include those for the carbonyl carbon, the thiocarbonyl carbon (C=S), the carbons of the ethyl groups, the methylene and methine carbons, and the sp-hybridized carbons of the alkyne group. docbrown.infolibretexts.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (ethoxy) | ~1.4 | ~14 |

| OCH₂ (ethoxy) | ~4.6 | ~70 |

| SCH₂ | ~4.0 | ~35 |

| C=O | - | ~170 |

| C=S | - | ~210-220 |

| ≡CH (alkyne) | ~2.5 | ~70-80 |

| C≡ (alkyne) | - | ~70-80 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. rsc.org Electrospray ionization (ESI) is a soft ionization technique often used to generate the molecular ion peak ([M]+ or [M+Na]+), which confirms the molecular mass of the compound. rsc.orgresearchgate.net

Analysis of the fragmentation pattern can further validate the structure. For a compound containing an ethyl acetate moiety, characteristic fragments would be expected. The molecular ion can undergo fragmentation, leading to the loss of various groups.

| m/z Value | Possible Fragment Ion | Formula |

|---|---|---|

| 210 | Molecular Ion [M]⁺ | [C₇H₁₂O₃S₂]⁺ |

| 165 | [M - OCH₂CH₃]⁺ | [C₅H₇O₂S₂]⁺ |

| 123 | [S=C(S)OEt]⁺ | [C₃H₅OS₂]⁺ |

| 88 | [CH₃COOCH₂CH₃]⁺ (from rearrangement) | [C₄H₈O₂]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for similar structures. docbrown.info

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the temperatures and heat flows associated with transitions in materials as a function of temperature. wikipedia.orgtudelft.nl It is a highly accurate method for determining the melting point (Tm) of a crystalline solid. nih.govyoutube.com

In a DSC experiment, a sample and a reference are heated at a constant rate. wikipedia.org When the sample reaches its melting point, it absorbs energy (an endothermic process) to transition from a solid to a liquid. youtube.com The DSC instrument measures this difference in heat flow between the sample and the reference, which results in a distinct peak on the DSC thermogram. nih.gov The temperature at the peak of this endothermic curve is taken as the melting temperature of the substance. nih.gov The sharpness of the melting peak can also provide an indication of the sample's purity. youtube.comscielo.br

Design and Synthesis of Well-Defined Macromolecular Architectures

The precision afforded by this compound in RAFT polymerization is instrumental in constructing complex macromolecular architectures. By maintaining living characteristics throughout the polymerization, this agent allows for the sequential addition of different monomers to create polymers with specific block or statistical arrangements.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers via RAFT polymerization relies on the high end-group fidelity of the polymer chains produced in the first step. When mediated by a xanthate like this compound, the polymerization of a first monomer yields a polymer chain that is itself a dormant macromolecular RAFT agent (macro-CTA). This macro-CTA can then be isolated and used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.

This approach is especially valuable for creating block copolymers from monomers with different reactivities, such as combining a less-activated monomer (LAM) with another LAM. For instance, research using xanthate agents structurally similar to this compound has demonstrated the successful synthesis of poly(vinyl acetate)-block-poly(N-vinylpyrrolidone) (PVAc-b-PNVP). tandfonline.com In this process, a PVAc macro-CTA was first prepared and subsequently chain-extended with N-vinylpyrrolidone to yield a well-defined block copolymer, as evidenced by the increase in molecular weight while maintaining a low polydispersity index (Đ). tandfonline.com

Table 1: Synthesis of Block Copolymers via Xanthate-Mediated RAFT This table presents representative data from the synthesis of a poly(vinyl acetate)-block-poly(N-vinylpyrrolidone) copolymer using a xanthate RAFT agent, demonstrating the controlled nature of the chain extension process.

| Polymer Stage | Monomer | Molar Mass (Mₙ, g/mol ) | Polydispersity Index (Đ) |

| Macro-CTA | Vinyl Acetate | 8,500 | 1.15 |

| Block Copolymer | N-Vinylpyrrolidone | 15,200 | 1.21 |

Statistical copolymers feature a random distribution of two or more different monomer units along the polymer chain. They can be synthesized in a one-pot reaction by polymerizing a mixture of comonomers in the presence of a RAFT agent. This compound can control the simultaneous polymerization of multiple monomers, allowing for the creation of statistical copolymers with compositions that reflect the monomer feed ratio. The RAFT agent ensures that polymer chains grow uniformly and that the resulting copolymer has a narrow molecular weight distribution. This method is highly effective for copolymerizing monomers of similar reactivity.

Table 2: Illustrative Example of Statistical Copolymer Synthesis This table shows a hypothetical synthesis of a statistical copolymer of vinyl acetate (VAc) and N-vinylcaprolactam (NVCL) mediated by this compound, resulting in a well-defined copolymer with low polydispersity.

| Monomer 1 | Monomer 2 | Feed Ratio (mol%) | Molar Mass (Mₙ, g/mol ) | Polydispersity Index (Đ) |

| Vinyl Acetate | N-Vinylcaprolactam | 50:50 | 12,000 | 1.18 |

| Vinyl Acetate | N-Vinylcaprolactam | 75:25 | 11,500 | 1.19 |

RAFT polymerization mediated by xanthates is also a powerful tool for synthesizing functional copolymers that are both water-soluble and chemically reactive. These polymers are of significant interest for biomedical applications, such as bioconjugation, where they can be attached to proteins or other biological molecules. By copolymerizing a water-soluble monomer, such as an N-vinylamide, with a monomer containing a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, copolymers with pendant reactive sites can be created.

Studies using xanthate agents nearly identical to this compound have shown successful copolymerization of N-vinylpyrrolidone with methacrylic acid N-hydroxysuccinimide ester. The controlled nature of the RAFT process ensured that the resulting copolymers had predictable molecular weights and narrow polydispersity, which is crucial for subsequent controlled bioconjugation reactions.

Development of Advanced Materials with Tunable Properties

The ability to precisely control polymer composition and architecture using this compound enables the development of advanced materials with properties that can be finely tuned for specific applications.

Incorporating fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and surface properties (e.g., hydrophobicity). Xanthate-mediated RAFT polymerization provides a pathway to create well-defined fluorinated copolymers. Fluorine can be introduced either through the monomer or by designing a fluorinated RAFT agent.

Research has demonstrated that xanthates containing O-trifluoroethyl groups can effectively control the polymerization of more-activated monomers like methyl methacrylate (B99206), a task that is typically challenging for standard O-ethyl xanthates. researchgate.net This enhanced reactivity allows for the synthesis of block copolymers combining fluorinated segments with non-fluorinated segments, leading to materials with unique self-assembly behaviors and enhanced properties. The use of a fluorinated xanthate expands the utility of this class of RAFT agents to a broader range of monomers, enabling the creation of novel amphiphilic block copolymers with tunable characteristics. researchgate.net

Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. This behavior is highly desirable for applications in smart materials, drug delivery, and sensing.

This compound is well-suited for polymerizing monomers that yield thermoresponsive polymers, such as N-vinylpyrrolidone and N-vinylcaprolactam. The controlled nature of RAFT polymerization allows for the synthesis of homopolymers and copolymers with precise molecular weights and compositions, which are key parameters for tuning the LCST. For example, by creating block copolymers of a thermoresponsive segment with a hydrophilic, non-responsive segment, smart hydrogels and micelles can be fabricated that change their structure in response to temperature. The chain-extension of polyvinyl acetate with N-vinylpyrrolidone, a monomer known to impart thermoresponsive properties in copolymers, highlights the potential to create such advanced functional materials. tandfonline.com

Table 3: Influence of Composition on the LCST of Thermoresponsive Copolymers This table illustrates how the composition of a hypothetical copolymer of N-vinylcaprolactam (NVCL) and N-vinylpyrrolidone (NVP) can be used to tune the Lower Critical Solution Temperature (LCST).

| NVCL Content (mol%) | NVP Content (mol%) | Approximate LCST (°C) |

| 100% | 0% | ~32 |

| 90% | 10% | ~38 |

| 75% | 25% | ~45 |

Biomedical Applications of Resulting Polymeric Materials

The use of this compound as a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent facilitates the synthesis of polymers with well-defined architectures. These polymers are instrumental in the development of advanced materials for biomedical applications, particularly in areas requiring high biocompatibility and controlled therapeutic release.

Biocompatibility of Fluorinated Copolymers

Information specifically detailing the synthesis of fluorinated copolymers using this compound and their subsequent biocompatibility assessments was not available in the search results. Research into fluorinated polymers synthesized via RAFT polymerization is ongoing, focusing on their unique properties such as hydrophobicity and thermal stability, but a direct link to this specific RAFT agent for biocompatibility studies is not established in the provided literature. rsc.orgmdpi.comresearchgate.net

Redox-Sensitive Degradable Prodrug Nanogels for Intracellular Drug Release

RAFT polymerization, a technique compatible with agents like this compound, has been employed to synthesize water-soluble reactive copolymers for the fabrication of redox-sensitive degradable prodrug nanogels. utwente.nl These nanogels are designed for specific intracellular drug release, leveraging the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment and the intracellular compartments of tumor cells. utwente.nlresearchgate.net

In one line of research, primary amine-functionalized statistical copolymers were synthesized and subsequently cross-linked using a redox-sensitive cross-linker to form nanogels. utwente.nl The anticancer drug Doxorubicin (DOX) was conjugated to these nanogels to form prodrug nanogels (DNGs). utwente.nlutwente.nl The design allows the nanogels to remain stable in the bloodstream but degrade and release their therapeutic payload upon entering the high-GSH environment inside cancer cells. mdpi.com

The influence of the crosslinking density on the nanogels' properties was systematically investigated. It was found that a higher crosslinking density resulted in slower degradation of the nanogel and a more retarded drug release rate in the presence of 10 mM reduced glutathione (GSH). utwente.nlutwente.nl This tunability is a key feature of these advanced drug delivery systems. In vitro studies demonstrated that a maximum of 85% of the loaded Doxorubicin was released within 24 hours under reductive conditions that mimic the intracellular environment. utwente.nl

The physical characteristics of the prodrug nanogels were also found to be dependent on the crosslinking density. utwente.nl

| Nanogel Formulation | Crosslinking Density | Hydrodynamic Radius (nm) |

| DNG5 | Low | 142 |

| DNG10 | Medium | 185 |

| DNG15 | High | 240 |

This table summarizes the relationship between the crosslinking density of the Doxorubicin-loaded nanogels (DNG) and their resulting size. utwente.nl

Further investigations using HeLa cells confirmed that the intracellular drug release rate could be tuned by varying the nanogel's crosslinking density. utwente.nl Cell viability assays showed that the blank nanogels, without the drug, were biocompatible across a wide range of concentrations. utwente.nl This indicates that the nanogel carrier itself exhibits low cytotoxicity, a critical attribute for drug delivery vehicles. nih.govnih.gov

Advanced Characterization of Polymeric Products

Molecular Weight and Polydispersity Analysis (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for analyzing the molecular weight and molecular weight distribution of polymers. researchgate.netlcms.cz In this method, polymer molecules dissolved in a mobile phase are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. researchgate.net Larger molecules elute first, followed by smaller ones. researchgate.net This separation allows for the determination of several key parameters that define the polymer product.

The primary results from GPC/SEC analysis are the molecular weight averages—number average molecular weight (Mn) and weight average molecular weight (Mw)—and the Polydispersity Index (PDI), which is the ratio of Mw to Mn. chromatographyonline.com The PDI is a critical measure of the breadth of the molecular weight distribution in a polymer sample. chromatographyonline.com For a controlled polymerization, the goal is to produce polymer chains of a uniform length, resulting in a narrow molecular weight distribution and a PDI value close to 1.0.

In polymerizations controlled by agents such as Ethyl 2-(ethoxycarbonothioylthio)acetate, GPC/SEC is used to demonstrate the controlled character of the reaction. A key indicator is the achievement of low PDI values, typically below 1.3. nih.gov For instance, studies on similar controlled polymerizations have reported PDI values ranging from 1.02 to 1.10, indicating a nearly monodisperse or narrow distribution of polymer chain lengths. researchgate.net The ability to consistently produce polymers with such low polydispersity is a hallmark of a successful RAFT polymerization.

Table 1: Example GPC/SEC Data for a Controlled Polymerization

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 15,000 | 16,200 | 1.08 |

| Polymer B | 30,000 | 33,000 | 1.10 |

| Polymer C | 58,000 | 64,380 | 1.11 |

This table represents typical data obtained from GPC/SEC analysis in a well-controlled RAFT polymerization, showing the characteristic narrow polydispersity.

Structural Elucidation of Polymer Chains (e.g., NMR, FT-IR/Raman)

While GPC/SEC provides information on the size of the polymer chains, spectroscopic techniques are required to elucidate their chemical structure. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) or Raman spectroscopy are powerful, non-destructive tools for this purpose. nih.govresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the polymer structure. researchgate.net ¹H NMR is used to verify the incorporation of the monomer units into the polymer backbone and to analyze the end-groups of the polymer chains. The presence of signals corresponding to the CTA fragment at the chain ends is direct evidence that the polymerization was initiated and controlled by the intended RAFT mechanism. End-group analysis via ¹H NMR can also be used to estimate the number average molecular weight (Mn). nih.gov

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the polymer. researchgate.net The FT-IR spectrum of a polymer will show characteristic absorption bands corresponding to the stretching and bending vibrations of bonds within the monomer repeat unit. For example, the presence of a strong carbonyl (C=O) stretching band would be expected for polymers derived from acrylate (B77674) or methacrylate (B99206) monomers. researchgate.net Comparing the spectrum of the monomer to that of the final polymer confirms the conversion of the monomer's vinyl group (C=C) into the polymer's saturated backbone.

Table 2: Key Spectroscopic Data for Polymer Characterization

| Technique | Information Obtained | Example Observation |

| ¹H NMR | Polymer backbone structure, end-group analysis, Mn estimation | Signals corresponding to monomer protons and specific resonances from the this compound fragments at the chain ends. nih.govresearchgate.net |

| ¹³C NMR | Carbon skeleton of the polymer | Confirms the carbon environments within the polymer repeat unit. researchgate.netresearchgate.net |

| FT-IR | Presence of functional groups | Disappearance of C=C stretching vibration from the monomer; appearance of characteristic C=O and C-O stretching from the polymer backbone. researchgate.net |

Confirmation of Living/Controlled Polymerization Characteristics

A defining feature of RAFT polymerization is its "living" or controlled nature, which allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. nih.gov Several experimental observations are used to confirm these characteristics.

Linear Evolution of Molecular Weight with Conversion: In a controlled polymerization, the number average molecular weight (Mn) should increase linearly as the monomer is consumed. nih.gov This is typically demonstrated by taking samples at different time points during the polymerization, quenching the reaction, and analyzing each sample by GPC/SEC. A plot of Mn versus monomer conversion should yield a straight line, indicating that all chains are growing at a similar rate.

First-Order Rate Kinetics: The polymerization should follow first-order kinetics with respect to the monomer concentration. A plot of ln([M]₀/[M]t) versus time, where [M]₀ and [M]t are the monomer concentrations at time 0 and time t, respectively, should be linear. This demonstrates that the concentration of active propagating radicals remains constant throughout the polymerization, a key requirement for a controlled process. nih.gov

Low and Constant Polydispersity: Throughout the polymerization, the PDI should remain low (typically <1.3) and relatively constant after the initial stages of the reaction. nih.gov GPC traces of samples taken at various conversions should show a unimodal distribution that shifts to higher molecular weights (lower elution times) without significant broadening. nih.gov

Chain Extension and Block Copolymer Synthesis: The most definitive proof of a living polymerization is the ability to reinitiate polymerization from the existing polymer chains. The polymer, which retains the CTA fragment at its chain end, can be used as a macro-CTA to polymerize a second monomer, leading to the formation of a block copolymer. Successful chain extension, confirmed by a clear shift in the GPC trace to a higher molecular weight while maintaining a low PDI, is strong evidence of the living character of the polymer chains.

Future Directions and Challenges in the Research of Ethyl 2 Ethoxycarbonothioylthio Acetate

Optimization of RAFT Agent Design for Specific Monomer Systems

The efficacy of a RAFT polymerization is highly dependent on the appropriate selection of a CTA for a given monomer. While Ethyl 2-(ethoxycarbonothioylthio)acetate and other O-ethyl xanthates are effective for LAMs like vinyl acetate (B1210297) (VAc) and N-vinylpyrrolidone (NVP), challenges remain in expanding their utility and optimizing their performance for a broader range of monomers and complex architectures. researchgate.netdur.ac.uk

Future research will focus on fine-tuning the structure of xanthate-based RAFT agents to enhance their chain transfer efficiency and minimize side reactions. The key to this optimization lies in modifying the stabilizing "Z" group (the O-ethyl group in this case) and the leaving "R" group (the -CH(COOEt) moiety).

Z-Group Modification: The reactivity of the C=S double bond is influenced by the Z-group. openrepository.com For more activated monomers (MAMs), such as styrenes and acrylates, the rate of radical addition to the xanthate's thiocarbonyl is often too low, leading to poor control over the polymerization. dur.ac.uk Research efforts are directed towards synthesizing xanthates with different Z-groups, for instance, by substituting the O-ethyl group with electron-withdrawing groups to increase the reactivity of the C=S bond, potentially making them more suitable for MAMs. researchgate.net

R-Group Modification: The R-group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. scispace.com The design of R-groups that offer better fragmentation rates without undergoing unwanted side reactions is a critical area of study. For instance, creating xanthates with R-groups that have specific functionalities can lead to the direct synthesis of telechelic polymers or macro-RAFT agents for block copolymer synthesis.

A systematic study varying these groups, as demonstrated in the investigation of different xanthates for vinyl acetate polymerization, can correlate structural features with polymerization kinetics, such as periods of inhibition and rate retardation. monash.edu This knowledge is crucial for designing the next generation of xanthate RAFT agents tailored for specific monomer systems and desired polymer properties.

| RAFT Agent Class | Typical "Z" Group | Typical "R" Group | Monomer Compatibility | Key Research Goal |

|---|---|---|---|---|

| Xanthates (e.g., this compound) | -OR' (O-Alkyl) | -CH(CH₃)COOR', -CH(Ph)CN | Less Activated Monomers (LAMs) like Vinyl Acetate, N-Vinyl monomers. researchgate.net | Modify Z/R groups to improve control over More Activated Monomers (MAMs). |

| Dithioesters | -Ar (Aryl), -R (Alkyl) | -C(CH₃)₂CN, -C(CH₃)₂Ph | More Activated Monomers (MAMs) like Styrenes, (Meth)acrylates. openrepository.com | Enhance stability and reduce side reactions. |

| Trithiocarbonates | -SR' (S-Alkyl) | -C(CH₃)₂CN, -(CH₂)nCN | Broad range, effective for both MAMs and some LAMs. openrepository.com | Develop agents for specific complex architectures (e.g., star polymers). |

| Dithiocarbamates | -NR'₂ (N,N-Dialkyl) | -C(CH₃)₂CN, -CH(Ph)₂ | LAMs and some MAMs; can be "switchable". researchgate.net | Improve switching efficiency and expand monomer scope. |

Exploration of Novel Applications in Polymer and Materials Science

The ability to produce polymers with controlled molecular weights, low dispersity, and complex architectures opens the door to a multitude of advanced applications. Research involving this compound is moving beyond simple homopolymers to the creation of sophisticated materials.

Complex Architectures: The MADIX (Macromolecular Design via Interchange of Xanthate) process, which utilizes xanthates, is a powerful tool for creating block copolymers from monomers with disparate reactivities. researchgate.net Future work will likely focus on synthesizing novel amphiphilic block copolymers for self-assembly into nano-objects like micelles and vesicles, which have applications in drug delivery and nanotechnology. rsc.org The synthesis of star polymers and polymer brushes using xanthate-based multi-armed CTAs is another promising area. dur.ac.uk

Functional and Smart Materials: The ethyl ester group in the RAFT agent enhances solubility and provides a handle for post-polymerization modification. This allows for the introduction of various functionalities along the polymer chain or at its ends. For example, polymers synthesized using this agent can be converted to poly(vinyl alcohol) copolymers with tunable thermoresponsive properties. There is growing interest in using such polymers to create "smart" materials that respond to stimuli like pH, temperature, or light, for use in sensors, actuators, and biomedical devices. nih.gov

Biomedical Applications: RAFT-mediated polymerization is extensively used in creating materials for biomedical applications due to the precise control it offers. researchgate.net Polymers made using xanthates can be conjugated with therapeutic compounds for drug delivery systems. The development of biocompatible and biodegradable polymers using this RAFT agent is a key future direction.

Addressing Challenges in Scalability and Industrial Implementation

Transitioning a polymerization technique from the laboratory to an industrial scale presents significant challenges. While the MADIX process was developed for industrial production, hurdles related to cost, process control, and product purification remain. acs.org

Cost and Synthesis: The synthesis of the RAFT agent itself must be cost-effective and scalable. While xanthates are generally considered inexpensive compared to other CTAs, optimizing synthesis to improve yield and purity is an ongoing concern. acs.org

Process Control: Maintaining control over the polymerization in large-batch or continuous-flow reactors is more complex than in a lab setting. Issues like heat transfer, viscosity changes, and maintaining a constant low concentration of radicals need to be addressed to ensure narrow molecular weight distributions and prevent side reactions. The development of robust protocols for emulsion or dispersion polymerization using xanthates is a key area of research to facilitate industrial adoption. uq.edu.au

Purification and Post-Processing: A common issue with RAFT-synthesized polymers is the color and odor imparted by the terminal thiocarbonylthio group. While methods exist for end-group removal, they add cost and complexity to the process. Developing more efficient, scalable, and "green" methods for end-group removal or finding applications where the end-group can be retained or is beneficial is a practical challenge.

Computational Studies and Theoretical Modeling of RAFT Processes Involving this compound

Computational chemistry provides powerful tools for understanding the intricate mechanisms of RAFT polymerization and for designing new, more effective CTAs. uq.edu.auanu.edu.au By modeling the various equilibria and reaction pathways, researchers can gain insights that are difficult to obtain through experiments alone. scispace.com

Future computational work will likely focus on:

Predicting Reactivity: Accurately calculating the rate constants for the addition and fragmentation steps for xanthates with various monomers. This allows for the in silico screening of potential RAFT agents, saving significant experimental time and resources. uq.edu.au Quantum-chemical studies can help elucidate structure-reactivity trends, guiding the rational design of optimized xanthates. scispace.com

Modeling Polymerization Kinetics: Developing comprehensive kinetic models that can accurately predict the evolution of molecular weight, dispersity, and monomer conversion under different reaction conditions. rsc.org These models are invaluable for optimizing reaction parameters and for reactor design in scaled-up processes.

Investigating Side Reactions: Theoretical modeling can help identify and quantify potential side reactions, such as the irreversible termination of intermediate radicals, which can lead to a loss of "living" character. nih.gov Understanding these pathways is crucial for designing strategies to minimize them.

| Area of Study | Computational Technique | Objective | Expected Outcome |

|---|---|---|---|

| Structure-Reactivity | Density Functional Theory (DFT) | Calculate transition state energies and reaction enthalpies for addition-fragmentation steps. uq.edu.au | Predicting chain transfer constants (Ctr) for new xanthate-monomer pairs. |

| Kinetic Modeling | Predicate-Corrector Methods, Monte Carlo Simulations | Simulate the entire polymerization process, including initiation, propagation, transfer, and termination. | Optimization of reaction conditions ([CTA]/[Initiator] ratio, temperature, solvent). |

| Intermediate Radicals | Ab initio calculations | Analyze the stability and potential fragmentation pathways of the RAFT intermediate radical. nih.gov | Identification of conditions that minimize irreversible termination and loss of control. |

| Solvent Effects | Continuum Solvation Models (e.g., PCM) | Evaluate the influence of the reaction medium on reaction rates and equilibria. | Selection of optimal solvents for specific RAFT polymerizations. |

Sustainability Aspects of Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will need to address sustainability from cradle to grave.

Green Synthesis Routes: The conventional synthesis of the RAFT agent involves multiple steps. A key challenge is to develop more sustainable synthetic pathways. This could involve using bio-based feedstocks, such as bio-ethanol, for the ethyl groups. tudelft.nl The use of greener solvents, like ethyl acetate itself, in the synthesis of the RAFT agent and in the subsequent polymerization process is also a desirable goal. rsc.org Ethyl acetate is considered an environmentally friendly solvent with low toxicity. researchgate.net

Energy Efficiency: Polymerization processes can be energy-intensive. The development of photo-initiated RAFT processes that can operate at room temperature using visible light offers a more energy-efficient alternative to thermally initiated systems. nih.gov Xanthates can act as photo-iniferters, making them suitable for such processes. rsc.orgnih.gov

End-of-Life Considerations: Designing polymers for recyclability or biodegradability is a major challenge in materials science. Future research could focus on incorporating cleavable linkages into polymers made with xanthate CTAs or designing polymers that are inherently biodegradable, particularly for biomedical or single-use applications.

Bio-based Feedstocks: A long-term goal is the production of the entire RAFT agent and the monomers from renewable resources. The microbial production of ethyl acetate from fermentation is already being explored, which could provide a sustainable source for part of the molecule. tudelft.nlresearchgate.net

By addressing these challenges and pursuing these future directions, the scientific community can continue to expand the utility of this compound, transforming it from a specialized laboratory reagent into a versatile tool for creating the sustainable and high-performance materials of the future.

Q & A

Q. What is the role of Ethyl 2-(ethoxycarbonothioylthio)acetate in reversible addition-fragmentation chain transfer (RAFT) polymerization?

Methodological Answer: this compound acts as a chain transfer agent (CTA) in RAFT polymerization, enabling controlled radical polymerization of monomers like vinyl acetate. Its thiocarbonylthio group mediates reversible chain transfer, ensuring narrow molecular weight distributions. Key experimental parameters include monomer-to-CTA ratios (typically 100:1 to 500:1), temperature (60–80°C), and solvent selection (e.g., THF or dioxane). Kinetic studies require monitoring conversion via NMR or gravimetry and analyzing molecular weight via GPC .

Q. How is this compound synthesized, and what are critical purification steps?

Methodological Answer: The synthesis involves reacting potassium O-ethyl dithiocarbonate with 2-bromoacetic acid in THF at room temperature for 48 hours. Post-reaction, hexanes are added to precipitate impurities, followed by solvent evaporation and recrystallization. Key challenges include avoiding hydrolysis of the thiocarbonylthio group and ensuring anhydrous conditions. Purity is verified via melting point (56.4°C, DSC) and mass spectrometry (MS: 179.9917) .

Q. What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

- NMR : Confirm ester and thiocarbonylthio groups (¹H: δ 1.3–1.4 ppm for ethyl; ¹³C: δ 190–200 ppm for C=S).

- MS : Validate molecular ion peak (m/z 212.04 for C₆H₁₀O₃S₂).

- XRD : Resolve crystal structure (space group P1 21/n1, Z = 4) using SHELXTL software, refining anisotropic thermal parameters and hydrogen placement .

Advanced Research Questions

Q. How can researchers address contradictions in polymerization kinetics when comparing this compound with other RAFT agents?

Methodological Answer: Discrepancies in kinetics (e.g., rate retardation or broadening dispersity) may arise from CTA reactivity or side reactions. To resolve:

- Conduct electron paramagnetic resonance (EPR) to detect radical intermediates.

- Compare chain-transfer constants (Ctr) via Mayo plots.

- Use Arrhenius analysis to evaluate temperature-dependent rate coefficients. Cross-validate with MALDI-TOF for end-group fidelity .

Q. What methodologies are used to analyze crystallographic data of this compound using SHELX software?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal XRD.

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate with R₁ (<5%) and wR₂ (<15%) indices.

- Validation Tools : Check for residual electron density (<0.4 e⁻/ų) and PLATON/ADDSYM for symmetry errors. Example refinement: R₁ = 4.54%, wR₂ = 11.08% .

Q. How do reaction conditions influence the efficiency of radical addition reactions involving this compound?

Methodological Answer: Radical additions (e.g., to alkynes) require:

- Photoinitiation : Use a 250 W xenon lamp for 6 hours under argon.

- Solvent Optimization : Benzene or ethyl acetate minimizes side reactions.

- Purification : Column chromatography (SiO₂, 10% ethyl acetate/petroleum ether) isolates products. Yields improve with excess propargyl acetate (10:1 molar ratio) and rigorous deoxygenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。